molecular formula C18H22N2O3S B2644060 N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1-phenylmethanesulfonamide CAS No. 1797278-44-4

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1-phenylmethanesulfonamide

Cat. No.: B2644060
CAS No.: 1797278-44-4
M. Wt: 346.45
InChI Key: ZYPBTRHRZVKGAN-UHFFFAOYSA-N
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Description

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1-phenylmethanesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methoxypyrrolidine group attached to a phenyl ring, which is further connected to a phenylmethanesulfonamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1-phenylmethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Methoxypyrrolidine Intermediate: This step involves the reaction of a suitable pyrrolidine derivative with methanol under acidic conditions to introduce the methoxy group.

    Coupling with Phenyl Ring: The methoxypyrrolidine intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction, often using a halogenated phenyl derivative and a base such as sodium hydride.

    Introduction of the Sulfonamide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypyrrolidine moiety, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Azides and thiols.

Scientific Research Applications

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1-phenylmethanesulfonamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its sulfonamide moiety.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential as a drug candidate.

    Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, including antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-Methylpiperazin-1-YL)phenyl]-1-phenylmethanesulfonamide
  • N-[4-(3-Hydroxyphenyl)pyrrolidin-1-YL]phenylmethanesulfonamide
  • N-[4-(4-Methoxyphenyl)pyrrolidin-1-YL]phenylmethanesulfonamide

Uniqueness

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1-phenylmethanesulfonamide is unique due to the presence of the methoxypyrrolidine group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and stability, making it a valuable candidate for various applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-23-18-11-12-20(13-18)17-9-7-16(8-10-17)19-24(21,22)14-15-5-3-2-4-6-15/h2-10,18-19H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPBTRHRZVKGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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